3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 477709-12-9
VCID: VC6426004
InChI: InChI=1S/C24H21FN2O4S/c1-17(31-20-10-13-22(23(25)16-20)18-6-4-3-5-7-18)24-14-15-27(26-24)32(28,29)21-11-8-19(30-2)9-12-21/h3-17H,1-2H3
SMILES: CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Molecular Formula: C24H21FN2O4S
Molecular Weight: 452.5

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

CAS No.: 477709-12-9

Cat. No.: VC6426004

Molecular Formula: C24H21FN2O4S

Molecular Weight: 452.5

* For research use only. Not for human or veterinary use.

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole - 477709-12-9

Specification

CAS No. 477709-12-9
Molecular Formula C24H21FN2O4S
Molecular Weight 452.5
IUPAC Name 3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-methoxyphenyl)sulfonylpyrazole
Standard InChI InChI=1S/C24H21FN2O4S/c1-17(31-20-10-13-22(23(25)16-20)18-6-4-3-5-7-18)24-14-15-27(26-24)32(28,29)21-11-8-19(30-2)9-12-21/h3-17H,1-2H3
Standard InChI Key JHUQYFDTVJOVGM-UHFFFAOYSA-N
SMILES CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC(=C(C=C3)C4=CC=CC=C4)F

Introduction

Synthesis Pathway

2.1 General Synthesis Approach:
The synthesis of this compound typically involves:

  • Formation of the pyrazole core: Reacting hydrazine derivatives with diketones or related compounds.

  • Introduction of the biphenyl group: Achieved through etherification reactions using fluorobiphenyl derivatives.

  • Attachment of the sulfonyl group: Sulfonation using appropriate sulfonyl chlorides under basic conditions.

2.2 Reaction Conditions:

  • Solvent: Dichloromethane or ethanol

  • Catalyst: Triethylamine or pyridine

  • Temperature: Ambient to moderate heating (50–80°C)

Computational and Spectroscopic Analysis

3.1 Density Functional Theory (DFT) Calculations:
Computational studies at the B3LYP/6-31G(d,p) level have been used to optimize the geometry of similar pyrazole derivatives . Key findings include:

  • Frontier Molecular Orbitals (HOMO-LUMO): Indicate potential reactivity sites.

  • Dipole Moment: Suggests moderate polarity, aiding in solubility.

3.2 Spectroscopic Data:
While specific spectroscopic data for this compound is unavailable, similar derivatives exhibit characteristic signals:

  • FTIR: Peaks for sulfonyl groups (~1150–1350 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹).

  • NMR: Signals for methoxy protons (~3.8 ppm) and aromatic protons (~6–8 ppm).

Biological Activity and Applications

4.1 Potential Bioactivity:
Pyrazole derivatives are well-documented for their pharmacological properties, including:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer activities .

The presence of the fluoro-biphenyl group may enhance target binding due to hydrophobic interactions.

4.2 Drug Design Implications:
The combination of lipophilic and polar groups makes this compound a promising candidate for further drug development, particularly in targeting enzymes or receptors associated with inflammation or cancer pathways.

Comparative Analysis with Related Compounds

To better understand its properties, a comparison with structurally related compounds is provided:

Compound NameMolecular Weight (g/mol)Key Functional GroupsBioactivity Potential
(3-{1-[Fluorobiphenyl]oxy}ethyl)-pyrazol-(phenyl)methanone386.4Fluorobiphenyl, pyrazoleAntimicrobial
(3-{1-[Fluorobiphenyl]oxy}ethyl)-pyrazol-(furan)methanone376.4Fluorobiphenyl, pyrazole, furanAnti-inflammatory
Target Compound426.46Fluorobiphenyl, pyrazole, methoxy sulfonylBroader pharmacological use

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